Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
CAS No.: 1187171-99-8
Cat. No.: VC5483270
Molecular Formula: C16H22FNO3
Molecular Weight: 295.354
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187171-99-8 |
---|---|
Molecular Formula | C16H22FNO3 |
Molecular Weight | 295.354 |
IUPAC Name | tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3 |
Standard InChI Key | FXCYIHBYSVDOEV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)F |
Introduction
Structural and Stereochemical Characteristics
Core Piperidine Framework
The piperidine ring serves as a six-membered heterocycle with one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capabilities. In tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate, the nitrogen is substituted with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances solubility and stability . The hydroxyl group at position 3 introduces a polar moiety, while the 4-fluorophenyl group at position 4 adds aromaticity and electronic effects due to the fluorine atom’s electronegativity.
Stereochemical Considerations
Stereochemistry plays a pivotal role in the biological activity and synthetic pathways of piperidine derivatives. For example, cis- and trans-isomers of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate exhibit distinct physicochemical properties . The target compound’s stereochemistry at positions 3 and 4 (hydroxyl and fluorophenyl groups) would similarly influence its reactivity and interaction with biological targets. Computational modeling, as demonstrated for related compounds , could predict preferred conformations and stability.
Table 1: Structural Comparison of Piperidine Derivatives
Synthetic Methodologies
Boc Protection Strategies
Physicochemical Properties
Boiling Point and Density
While the target compound’s exact boiling point remains uncharacterized, analogs like trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate exhibit a predicted boiling point of 300.8±42.0 °C . The addition of a 4-fluorophenyl group, with its aromatic bulk, may increase the boiling point due to enhanced van der Waals interactions. Similarly, the density of the target compound is expected to exceed 1.15±0.1 g/cm³ , given the phenyl group’s contribution to molecular mass.
Solubility and LogP
The hydroxyl and Boc groups enhance solubility in polar solvents (e.g., ethanol, DMSO), while the fluorophenyl moiety increases hydrophobicity. The calculated LogP for tert-butyl 3-hydroxypiperidine-1-carboxylate analogs ranges from 0.56 to 2.47 , suggesting moderate lipophilicity. For the target compound, the LogP is anticipated to be higher due to the fluorophenyl group, potentially impacting membrane permeability in biological systems.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Piperidine derivatives are pivotal intermediates in drug discovery. The Boc group in the target compound facilitates easy deprotection under acidic conditions, enabling subsequent functionalization. For example, tert-butyl 4-(3-amino-2-fluoro-6-methoxyphenyl)piperidine-1-carboxylate serves as a precursor to kinase inhibitors, suggesting analogous utility for the target molecule in developing tyrosine kinase or protease inhibitors.
Biological Activity
Fluorine atoms and hydroxyl groups are common pharmacophores. The 4-fluorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, as seen in fluoroquinolone antibiotics . Additionally, the hydroxyl group could participate in hydrogen bonding with enzymatic active sites, a feature exploited in antiviral agents .
Comparative Analysis with Related Derivatives
Electronic Effects of Substituents
Replacing the 4-fluoro group in with a 4-fluorophenyl group introduces resonance and inductive effects that alter electron density across the piperidine ring. This modification could enhance aromatic stacking interactions in drug-receptor complexes, potentially improving therapeutic efficacy.
Steric Considerations
The bulky 4-fluorophenyl group may impose steric hindrance, affecting reaction kinetics in synthetic pathways. For instance, coupling reactions requiring planar transition states (e.g., Heck reactions) might proceed slower compared to less hindered analogs.
Future Directions
Computational Modeling
Molecular dynamics simulations could predict the target compound’s binding modes with biological targets, guiding structure-activity relationship (SAR) studies. Tools like AutoDock Vina, validated for piperidine derivatives , offer a starting point for virtual screening.
Experimental Characterization
Prioritizing experimental studies to determine melting point, NMR spectra, and chromatographic behavior will address existing data gaps. Techniques like X-ray crystallography, utilized for cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate , could elucidate stereochemical details.
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